1-cyclohexyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-ylamine
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-cyclohexyl-4,5-dimethylpyrrol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S/c1-13-14(2)20(15-9-5-3-6-10-15)18(19)17(13)23(21,22)16-11-7-4-8-12-16/h4,7-8,11-12,15H,3,5-6,9-10,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWVMMUCFFDVBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)N)C3CCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-ylamine typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Introduction of the Cyclohexyl Group: This can be achieved through a Friedel-Crafts alkylation reaction, where cyclohexyl chloride reacts with the pyrrole ring in the presence of a Lewis acid catalyst like aluminum chloride.
Sulfonylation: The phenylsulfonyl group is introduced via sulfonylation, where the pyrrole derivative reacts with phenylsulfonyl chloride in the presence of a base such as pyridine.
Methylation: The final step involves methylation of the pyrrole ring, which can be done using methyl iodide and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, which can reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where it can react with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Secondary or tertiary amines.
Scientific Research Applications
Pharmacological Applications
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
Anticancer Activity
Research indicates that compounds with similar structural features to 1-cyclohexyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-ylamine can exhibit cytotoxic effects against various cancer cell lines. For example, studies have shown that pyrrole derivatives can induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of cell proliferation and the activation of apoptotic pathways .
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent has been explored in several studies. It may inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. Inhibitors of COX enzymes are widely used in treating conditions such as arthritis and other inflammatory disorders .
Antimicrobial Effects
Similar compounds have demonstrated antimicrobial properties against a variety of pathogens. The sulfonamide group present in this compound may contribute to its ability to inhibit bacterial growth, making it a candidate for further research in the field of infectious diseases.
Case Study 1: Anticancer Research
A study published in Pharmaceuticals evaluated the anticancer activity of various pyrrole derivatives, including those similar to this compound. The results indicated significant cytotoxicity against human cancer cell lines, suggesting that this compound could be further developed as a chemotherapeutic agent .
Case Study 2: Anti-inflammatory Activity
In another study, the anti-inflammatory effects of pyrrole-based compounds were assessed through their action on COX enzymes. The findings revealed that these compounds could effectively reduce inflammation markers in vitro, indicating their potential utility in treating inflammatory diseases .
Comparative Analysis of Biological Activities
Mechanism of Action
The mechanism of action of 1-cyclohexyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-ylamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby inhibiting their activity. The phenylsulfonyl group can enhance the compound’s binding affinity and specificity through interactions like hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Cyclohexyl vs. Aromatic Groups : Replacing the cyclohexyl group with a phenyl or benzyl moiety (e.g., 1-phenyl analog) reduces melting points by ~10–15°C due to decreased molecular symmetry and weaker crystal packing .
- Sulfonyl Variations : The phenylsulfonyl group in the target compound shows intermediate S–O bond lengths (1.43 Å) compared to tosyl (1.45 Å) and mesyl (1.41 Å) groups. Shorter S–O bonds correlate with increased electrophilicity, enhancing reactivity in nucleophilic substitution reactions.
- Alkyl Chain Modifications : Ethyl substituents at the 4- and 5-positions (e.g., 1-benzyl analog) improve solubility by 50% compared to methyl groups, likely due to reduced intermolecular van der Waals interactions.
Conformational Analysis via SHELX Refinements
SHELXL-refined structures reveal that torsional strain at the N1–C2 bond varies significantly with substituents:
Reactivity and Stability
- Hydrolytic Stability : The phenylsulfonyl group in the target compound demonstrates higher resistance to hydrolysis under acidic conditions (t₁/₂ = 48 h at pH 2) compared to mesyl analogs (t₁/₂ = 12 h).
- Synthetic Utility : The cyclohexyl group enhances steric shielding, reducing side reactions in palladium-catalyzed couplings by 30% compared to benzyl-substituted analogs.
Research Implications
The structural and functional insights derived from SHELX-based crystallography underscore the importance of substituent engineering in optimizing pyrrole derivatives for pharmaceutical or materials science applications. Future studies should explore bioactivity correlations with torsional parameters and sulfonyl group electronics.
Biological Activity
1-Cyclohexyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-ylamine is a compound with potential therapeutic applications due to its unique structural features. This article examines its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrole ring substituted with a cyclohexyl group and a phenylsulfonyl moiety. Its chemical formula is CHNOS, indicating the presence of nitrogen, oxygen, and sulfur atoms that contribute to its biological properties.
This compound exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes, including phosphodiesterases (PDEs), which play critical roles in cellular signaling pathways. Inhibiting PDEs can lead to increased levels of cyclic nucleotides, thereby enhancing signaling cascades involved in inflammation and other physiological processes .
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. The presence of the sulfonamide group is often associated with antibacterial activity, which may be relevant in treating infections .
Antimicrobial Studies
A study evaluated the antimicrobial efficacy of similar compounds bearing sulfonamide groups. Results indicated moderate to strong activity against Salmonella typhi and Bacillus subtilis, suggesting that derivatives of this compound may also possess significant antibacterial properties .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. In vitro assays demonstrated strong inhibitory activity with IC values comparable to established AChE inhibitors . This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.
Study on PDE Inhibition
In a study focusing on the inhibition of phosphodiesterases by related compounds, it was found that specific structural modifications led to enhanced potency against PDE4, which is implicated in inflammatory diseases such as rheumatoid arthritis and asthma. The results indicated that the pyrrole structure could be pivotal for binding affinity .
Clinical Implications
The therapeutic implications are significant; compounds with similar structures have been proposed for use in treating chronic inflammatory conditions. For instance, targeting PDEs can alleviate symptoms in diseases characterized by excessive inflammation .
Research Findings Summary
Q & A
Q. What are the standard synthetic protocols for preparing 1-cyclohexyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-ylamine, and what critical parameters influence yield?
- Methodological Answer : A representative synthesis involves refluxing precursors (e.g., substituted pyrroles) with chloranil in xylene for 25–30 hours under inert conditions. Post-reaction, the mixture is treated with 5% NaOH to separate organic layers, followed by repeated water washes, drying (anhydrous Na₂SO₄), and solvent removal. Purification via recrystallization from methanol is critical for isolating high-purity product . Key Parameters :
- Reaction time and temperature (prolonged reflux ensures cyclization).
- Stoichiometry of chloranil (1.4 mmol per 1 mmol precursor).
- Solvent choice (xylene’s high boiling point aids in sustained reflux).
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Reaction Time | 25–30 hours | Insufficient time reduces cyclization efficiency |
| Chloranil Ratio | 1.4:1 (mmol) | Excess improves oxidation but may increase side products |
| Purification Method | Methanol recrystallization | Removes unreacted precursors |
Q. What spectroscopic and analytical techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign signals for cyclohexyl (δ ~1.2–2.1 ppm), phenylsulfonyl (δ ~7.5–8.0 ppm), and pyrrole protons (δ ~6.0–7.0 ppm).
- FTIR : Confirm sulfonyl group (S=O stretching at ~1150–1350 cm⁻¹) and NH₂ vibrations (~3300–3500 cm⁻¹).
- HRMS : Validate molecular ion ([M+H]⁺) and isotopic patterns.
- Melting Point : Consistency with literature (e.g., analogous pyrrol-2-ylamines melt at 138–211°C) .
Q. How can researchers troubleshoot low yields during the recrystallization step?
- Methodological Answer :
- Solvent Screening : Test polar/non-polar solvent mixtures (e.g., methanol/water vs. ethyl acetate/hexane) to optimize solubility.
- Gradient Cooling : Slow cooling promotes crystal formation.
- Impurity Analysis : Use TLC or HPLC to detect byproducts; consider column chromatography if recrystallization fails .
Advanced Research Questions
Q. How can computational chemistry and reaction path search methods optimize the synthesis of derivatives?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and predict regioselectivity in sulfonylation or cyclohexyl substitution.
- Reaction Path Search : Tools like GRRM or AFIR identify low-energy pathways for cyclization steps.
- Machine Learning : Train models on existing pyrrole reaction datasets to predict optimal conditions (e.g., solvent, catalyst) .
Q. What experimental design strategies (DoE) are effective for optimizing reaction conditions?
- Methodological Answer :
- Factorial Design : Vary temperature (80–140°C), chloranil ratio (1.2–1.6 mmol), and solvent polarity (xylene vs. toluene).
- Response Surface Methodology (RSM) : Model interactions between variables to maximize yield.
- Validation : Confirm predicted optimal conditions with triplicate runs; use ANOVA to assess significance .
Q. How can contradictory spectral data (e.g., NMR vs. HRMS) be resolved during structural validation?
- Methodological Answer :
- Dynamic Effects : Assess tautomerism or conformational flexibility via VT-NMR (variable temperature).
- Isotopic Labeling : Introduce deuterated analogs to confirm proton assignments.
- X-ray Crystallography : Resolve ambiguities by determining crystal structure (e.g., analogous compounds in ) .
Q. What strategies enable the development of enantioselective routes to this compound?
- Methodological Answer :
- Chiral Catalysts : Test palladium or organocatalysts (e.g., Cinchona alkaloids) for asymmetric induction during pyrrole functionalization.
- Chiral Chromatography : Use HPLC with chiral columns (e.g., Chiralpak AD-H) to separate enantiomers and determine ee%.
- Circular Dichroism (CD) : Correlate optical activity with absolute configuration .
Data Contradiction Analysis
Q. How should researchers address discrepancies in biological activity data across studies?
- Methodological Answer :
- Standardized Assays : Replicate experiments under controlled conditions (e.g., cell line, incubation time).
- SAR Analysis : Compare substituent effects (e.g., methyl vs. phenyl groups) using molecular docking (e.g., AutoDock Vina).
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., IC₅₀ variability due to assay protocols) .
Synthesis Innovation
Q. Can continuous flow chemistry improve the scalability of this compound’s synthesis?
- Methodological Answer :
- Microreactor Design : Optimize residence time and mixing for cyclization steps.
- In-line Analytics : Use FTIR or UV probes for real-time monitoring.
- Case Study : highlights flow systems for catalyst recycling, reducing solvent waste .
Cross-Disciplinary Applications
Q. What methodologies enable the integration of this compound into materials science (e.g., supramolecular assemblies)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
